4-(Chloromethyl)-1h-imidazole
Overview
Description
4-(Chloromethyl)-1h-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloromethyl group attached to the imidazole ring. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1h-imidazole typically involves the chloromethylation of imidazole. One common method is the reaction of imidazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and optimizing the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-1h-imidazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted imidazoles.
Oxidation: The compound can be oxidized to form imidazole-4-carboxaldehyde or imidazole-4-carboxylic acid under appropriate conditions.
Reduction: Reduction of the chloromethyl group can yield the corresponding methyl-imidazole derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substituted imidazoles (e.g., 4-(aminomethyl)-1h-imidazole)
- Imidazole-4-carboxaldehyde
- Imidazole-4-carboxylic acid
Scientific Research Applications
4-(Chloromethyl)-1h-imidazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex imidazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, including antifungal and anticancer drugs.
Industry: The compound is utilized in the production of agrochemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1h-imidazole is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in the synthesis of various derivatives that can interact with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
4-(Bromomethyl)-1h-imidazole: Similar in structure but with a bromomethyl group instead of a chloromethyl group. It exhibits similar reactivity but may have different physical properties and reactivity due to the presence of bromine.
4-(Hydroxymethyl)-1h-imidazole: Contains a hydroxymethyl group, making it more hydrophilic and reactive towards different types of chemical reactions.
4-(Methyl)-1h-imidazole: Lacks the halogen group, resulting in different reactivity and applications.
Uniqueness: 4-(Chloromethyl)-1h-imidazole is unique due to the presence of the chloromethyl group, which provides a versatile site for further chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications in various fields.
Properties
IUPAC Name |
5-(chloromethyl)-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2/c5-1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGYTFXTHWTYFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276912 | |
Record name | 4-(chloromethyl)-1h-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23785-22-0 | |
Record name | 5-(Chloromethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23785-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 176148 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023785220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23785-22-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(chloromethyl)-1h-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23785-22-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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